N'~1~-{(E)-1-[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
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Overview
Description
N’-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of pyrazole, triazole, and hydrazide functional groups. This compound is of interest due to its potential bioactive properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step reactions. One common method includes the condensation of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step reactions with optimization for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N’-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Shares similar triazole and methoxyphenyl groups.
2-Propanone, 1-(4-methoxyphenyl)-: Contains a methoxyphenyl group but lacks the pyrazole and triazole rings.
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: Features a methoxyphenyl group and a thiazolidinedione ring.
Uniqueness
N’-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of pyrazole, triazole, and hydrazide functional groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential bioactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C32H26N8O2S |
---|---|
Molecular Weight |
586.7g/mol |
IUPAC Name |
N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C32H26N8O2S/c1-42-28-14-12-23(13-15-28)30-25(21-39(38-30)26-8-4-2-5-9-26)20-34-35-29(41)22-43-32-37-36-31(24-16-18-33-19-17-24)40(32)27-10-6-3-7-11-27/h2-21H,22H2,1H3,(H,35,41)/b34-20+ |
InChI Key |
MVMWNRYZFUEMGT-QXUDOOCXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5)C6=CC=CC=C6 |
SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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